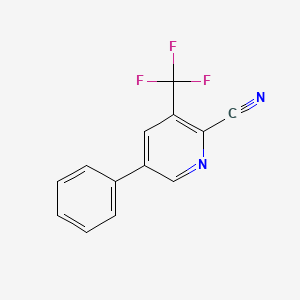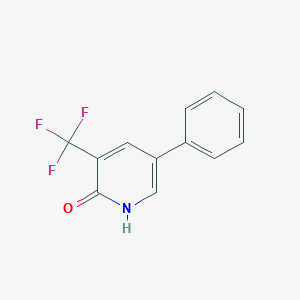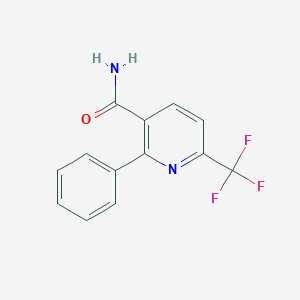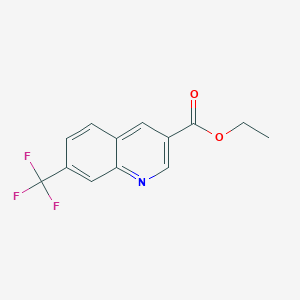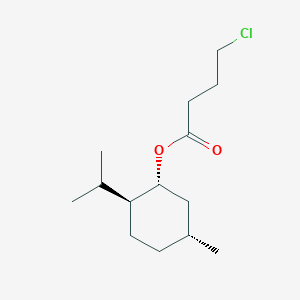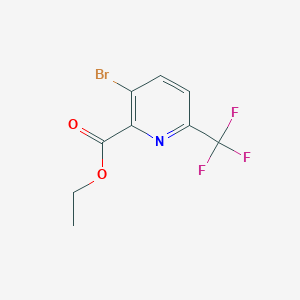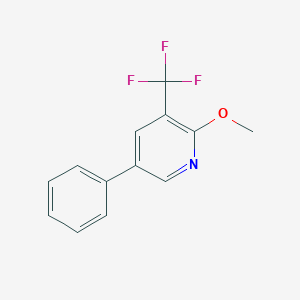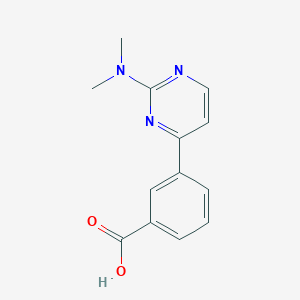![molecular formula C9H7BrN2O2 B1391631 (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1217061-44-3](/img/structure/B1391631.png)
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
描述
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol It is characterized by the presence of a bromine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to an acetic acid moiety
作用机制
Target of Action
Imidazo[1,2-a]pyridine cores, which this compound contains, are known to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .
Biochemical Pathways
The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been evaluated for their antiproliferative potential in breast cancer cells .
Action Environment
The reaction conditions for its synthesis are mild and metal-free .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the reaction of α-bromoketones with 2-aminopyridines . The reaction proceeds through the initial displacement of the halogen atom by the pyridine ring nitrogen to form a pyridinium salt, which then undergoes cyclization and bromination to yield the desired product . The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) and iodine (I2) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP, I2, and various nucleophiles. The reactions are typically carried out under mild conditions, often at ambient temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
科学研究应用
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid has several applications in scientific research:
相似化合物的比较
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the acetic acid moiety.
N-(Pyridin-2-yl)amides: Contains a pyridine ring but differs in the functional groups attached.
Uniqueness
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical properties and reactivity.
属性
IUPAC Name |
2-(7-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHVLTHUDCSHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




